

BDP TMR Maleimide for Single-Molecule Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BDP TMR maleimide*

Cat. No.: *B13718787*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR maleimide is a bright and photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its spectral properties, similar to tetramethylrhodamine (TAMRA), coupled with a high quantum yield and photostability, make it an excellent candidate for single-molecule spectroscopy (SMS) applications, including single-molecule Förster Resonance Energy Transfer (smFRET).^{[1][2][3]} This document provides detailed application notes and experimental protocols for the use of **BDP TMR maleimide** in labeling biomolecules for single-molecule studies.

Photophysical and Chemical Properties

BDP TMR maleimide is a thiol-reactive dye, meaning it readily forms a stable thioether bond with sulfhydryl groups (e.g., from cysteine residues in proteins) under mild conditions (pH 6.5-7.5).^[4] Its key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_{27}H_{27}BF_2N_4O_4$	[4]
Molecular Weight	520.34 g/mol	
Excitation Maximum (λ_{ex})	542-545 nm	
Emission Maximum (λ_{em})	570-574 nm	
Molar Extinction Coefficient (ϵ)	55,000 L·mol ⁻¹ ·cm ⁻¹	
Fluorescence Quantum Yield (Φ)	0.64 - 0.95	
Solubility	Good in DCM, DMF, DMSO	
Reactive Group	Maleimide	
Target Moiety	Thiols (e.g., Cysteine)	

Key Applications in Single-Molecule Spectroscopy

- smFRET: BDP TMR can serve as either a donor or an acceptor fluorophore in smFRET experiments to measure intramolecular distances and dynamics of biomolecules.
- Protein Dynamics and Conformational Changes: Tracking the fluorescence of a single BDP TMR molecule attached to a protein can reveal information about its folding, unfolding, and binding events.
- Molecular Motors: Observing the movement of single motor proteins labeled with BDP TMR can elucidate their mechanism of action.
- Fluorescence Correlation Spectroscopy (FCS): The high brightness of BDP TMR is advantageous for FCS studies to determine diffusion coefficients and concentrations of labeled molecules.

Experimental Protocols

Protocol 1: Labeling of Proteins with BDP TMR Maleimide

This protocol describes the site-specific labeling of a protein containing a unique cysteine residue.

Materials:

- Protein of interest with a single, accessible cysteine residue in a suitable buffer (e.g., 1x PBS, 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5).
- **BDP TMR maleimide.**
- Anhydrous dimethyl sulfoxide (DMSO).
- Reducing agent (e.g., TCEP or DTT).
- Purification column (e.g., Sephadex G-25) or dialysis system.
- Optional: Anaerobic chamber or nitrogen gas.

Procedure:

- Protein Preparation:
 - Dissolve the protein to a concentration of 50-100 μ M in the labeling buffer.
 - To ensure the cysteine residue is reduced and available for labeling, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. DTT can also be used, but it must be removed before adding the maleimide dye.
- Dye Preparation:
 - Allow the vial of **BDP TMR maleimide** to warm to room temperature.
 - Prepare a 10 mM stock solution of the dye in anhydrous DMSO. For 1 μ mol of dye, add 100 μ L of DMSO. Vortex to dissolve completely. This stock solution should be used immediately or stored in small aliquots at -20°C, protected from light and moisture.

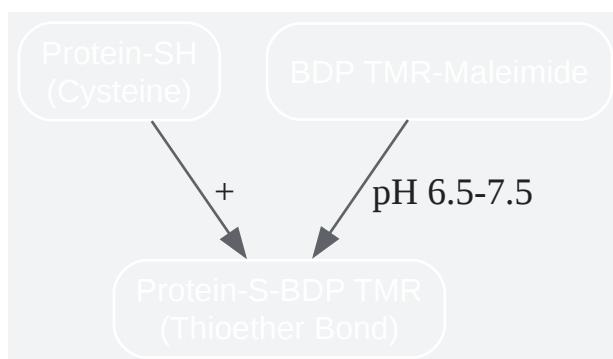
- Labeling Reaction:
 - While gently vortexing the protein solution, add a 10-20 fold molar excess of the **BDP TMR maleimide** stock solution.
 - Incubate the reaction for 2 hours to overnight at 4°C or room temperature, protected from light. The optimal time and temperature should be determined empirically for each protein.
- Purification:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis against the desired storage buffer.
- Determination of Degree of Labeling (DOL):
 - The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of the dye (around 545 nm). The following formula can be used:
 - $$DOL = (A_{max} * \epsilon_{protein}) / [(A_{280} - (A_{max} * CF_{280})) * \epsilon_{dye}]$$
 - Where A_{max} is the absorbance at the dye's excitation maximum, A_{280} is the absorbance at 280 nm, $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm, ϵ_{dye} is the molar extinction coefficient of the dye at its λ_{max} , and CF_{280} is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).
- Storage:
 - Store the labeled protein at 4°C or -20°C, protected from light. The addition of a cryoprotectant like glycerol may be necessary for long-term storage at -20°C.

Protocol 2: Sample Preparation for Single-Molecule Imaging (TIRF Microscopy)

This protocol outlines the preparation of a sample chamber for single-molecule imaging using Total Internal Reflection Fluorescence (TIRF) microscopy.

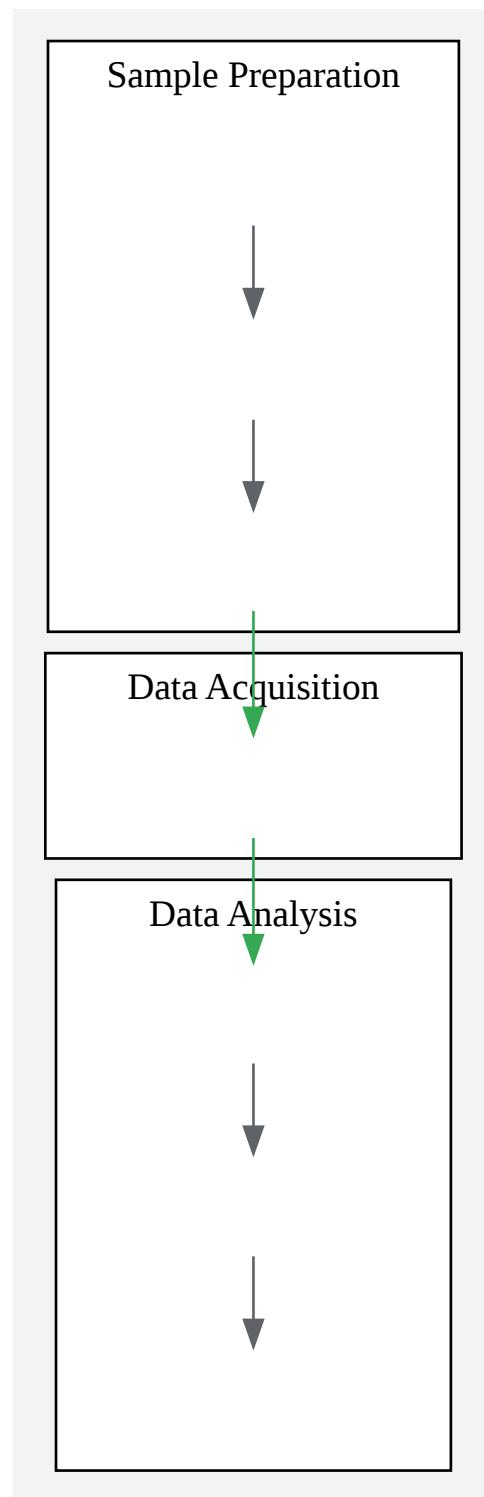
Materials:

- Labeled protein solution (typically at pM to nM concentrations).
- Microscope coverslips and slides.
- PEGylation reagents (e.g., mPEG-SVA and biotin-PEG-SVA).
- Streptavidin.
- Biotinylated antibody or other immobilization reagents.
- Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher like Trolox).


Procedure:

- Chamber Preparation:
 - Clean microscope slides and coverslips thoroughly.
 - Functionalize the surface of the coverslip with a mixture of mPEG-SVA and biotin-PEG-SVA to create a passivated surface with biotin handles for immobilization.
 - Assemble a flow chamber using the PEGylated coverslip and a slide with double-sided tape.
- Immobilization:
 - Incubate the chamber with a solution of streptavidin to bind to the biotinylated surface.
 - Introduce a biotinylated antibody or other molecule that specifically binds to the labeled protein of interest.

- Introduce the **BDP TMR maleimide**-labeled protein at a very low concentration (pM to nM range) to ensure single molecules are well-separated on the surface.
- Imaging:
 - Mount the sample chamber on the TIRF microscope.
 - Add the imaging buffer containing an oxygen scavenging system to reduce photobleaching.
 - Excite the sample with a laser line close to the excitation maximum of BDP TMR (e.g., 532 nm or 561 nm).
 - Collect the fluorescence emission using an appropriate filter set and a sensitive camera (e.g., EMCCD).


Visualizations

Caption: Chemical structure of **BDP TMR maleimide**.

[Click to download full resolution via product page](#)

Caption: Thiol-maleimide coupling reaction.

[Click to download full resolution via product page](#)

Caption: Single-molecule spectroscopy workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BDP TMR maleimide (A270111) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. BDP TMR maleimide, 2183473-34-7 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [BDP TMR Maleimide for Single-Molecule Spectroscopy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13718787#bdp-tmr-maleimide-for-single-molecule-spectroscopy>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com